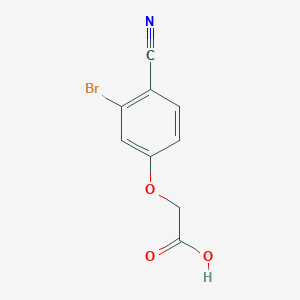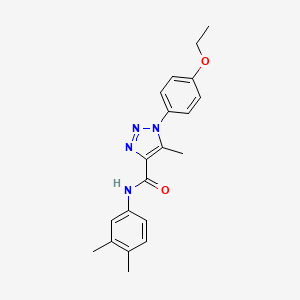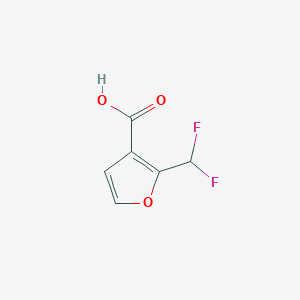
2-(Difluoromethyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)furan-3-carboxylic acid is a chemical compound with the CAS Number: 1655558-07-8 . It has a molecular weight of 162.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 162.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Polymer Production : Furan-2,5-dicarboxylic acid (FDCA) derivatives, closely related to 2-(Difluoromethyl)furan-3-carboxylic acid, have been identified as key components in creating polymers. FDCA is a biomass-derived diacid useful for making polymers like polyethylene furandicarboxylate (PEF), a potential alternative for petroleum-derived polyethylene terephthalate (PET). This research highlights the possibility of using lignocellulosic biomass to produce these valuable compounds, offering a sustainable pathway for polymer production (Dick et al., 2017).
Catalytic Processes in Chemical Synthesis : Studies have shown that this compound and its derivatives can be utilized in various catalytic processes. For example, specific furan carboxylic acids have been synthesized via enzyme-catalyzed reactions with high yields, demonstrating the versatility of these compounds in organic synthesis (Jia et al., 2019). Additionally, difluorinated alkenoates have been shown to react with furan in the presence of a tin(IV) catalyst, suggesting potential applications in Diels-Alder reactions, a key method in organic synthesis (Griffith et al., 2006).
Biocatalysis and Enzymatic Reactions : The use of enzymes to catalyze reactions involving furan derivatives has been extensively studied. For instance, the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by specific oxidases demonstrates the potential of biocatalysis in converting biomass-derived chemicals into valuable products (Dijkman et al., 2014).
Potential in Biomass Utilization : The transformation of biomass-derived compounds into furan carboxylic acids, including those related to this compound, highlights the potential of these compounds in sustainable chemical production. Research in this area focuses on the efficient conversion of furan derivatives from renewable resources, which is crucial for the development of sustainable industrial processes (Zhang et al., 2020).
Advanced Material Development : Research has also explored the use of furan carboxylic acids in the development of advanced materials. For instance, furan-2,5-dicarboxylic acid-based polyamides have been studied as sustainable alternatives to traditional polyamides, with potential applications in high-performance materials (Jiang et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(difluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWRPUSAOKMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)
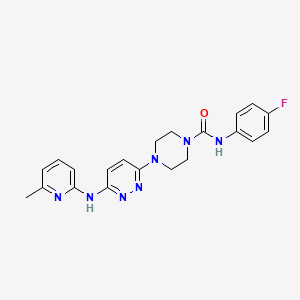



![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

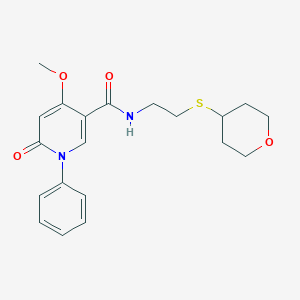
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
